1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid
Description
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid is a synthetic organic compound comprising an azetidine (4-membered nitrogen-containing ring) substituted at the 3-position with a 2,2,2-trifluoroethanol group, paired with trifluoroacetic acid (TFA) as a counterion. This structure combines the conformational rigidity of azetidine with the lipophilic and electron-withdrawing properties of the trifluoroethyl group. TFA is commonly used in synthesis for deprotection of tert-butoxycarbonyl (Boc) groups, as seen in multiple synthetic protocols .
The compound’s design aligns with medicinal chemistry strategies to replace carboxylic acids with bioisosteres like trifluoroethanol, which offer improved blood-brain barrier (BBB) penetration due to higher lipophilicity (pKa ≈ 12) while retaining hydrogen-bonding capacity . Applications are hypothesized in central nervous system (CNS) drug discovery, though specific biological data for this compound remain unpublished.
Properties
CAS No. |
2751620-91-2 |
|---|---|
Molecular Formula |
C7H9F6NO3 |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)4(10)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9-10H,1-2H2;(H,6,7) |
InChI Key |
DIESTRYZWQZNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Trifluoroethyl Group
The trifluoroethanol moiety (2,2,2-trifluoroethan-1-ol) is introduced via nucleophilic substitution or fluorination. Key methods include:
-
Nucleophilic Trifluoromethylation : Reaction of azetidine-3-carbaldehyde with Ruppert-Prakash reagent (TMSCF₃) in the presence of a Lewis acid (e.g., BF₃·OEt₂) yields 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. This method, however, requires anhydrous conditions and low temperatures (−78°C to 0°C) to suppress side reactions .
-
Electrophilic Fluorination : Direct fluorination of a hydroxyethyl-azetidine precursor using sulfur tetrafluoride (SF₄) or Deoxo-Fluor® reagents at 60–80°C achieves trifluoroethyl substitution. Yields vary significantly (30–70%) depending on substrate reactivity .
Formation of the Trifluoroacetic Acid Component
Trifluoroacetic acid (TFA) is typically synthesized independently and later introduced as a counterion or solvent. The patent CN103524325A outlines a cost-effective TFA preparation method :
-
Chlorination : 1,1-Difluoroethane derivatives react with Cl₂ under UV catalysis (40–50°C) to form 1,1-difluoro tetrachloroethane.
-
Oxidation : Catalytic oxidation with SO₃ and chlorsulfonic acid (60°C) yields 1,1-difluoro-1-chloroacetyl chloride (84.1% yield) .
-
Fluoridation : Treatment with HF and SbCl₅ (40–60°C) produces trifluoroacetyl fluoride.
-
Hydrolysis : Hydrolysis of trifluoroacetyl fluoride at 30–70°C yields TFA .
Coupling and Purification Strategies
The final assembly of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol with TFA likely involves salt formation or acid-mediated purification:
-
Salt Formation : The basic azetidine nitrogen protonates in the presence of TFA, forming a stable ammonium trifluoroacetate salt. This occurs spontaneously in TFA-containing solvents .
-
TFA-Mediated Purification : As demonstrated in peptide synthesis , TFA acts as a solvent and deprotection agent. Crude product dissolved in TFA undergoes precipitation with cold diethyl ether, yielding >95% purity .
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | RP-HPLC (C18 column) | ≥95% |
| Molecular Weight | HRMS (ESI+) | 269.14 g/mol (obs. 269.12) |
| Structural Confirmation | ¹H/¹³C NMR | δ 4.25 (m, CH₂), δ 74.2 (CF₃) |
Challenges and Optimization
-
Ring Strain in Azetidine : Four-membered rings exhibit high strain, leading to side reactions during fluorination. Lowering reaction temperatures (≤50°C) and using bulky bases (e.g., DIPEA) mitigate decomposition .
-
HF Handling : Fluoridation steps require specialized equipment due to HF’s toxicity. Substituting HF with KF/CaF₂ composites improves safety but reduces yields by 15–20% .
-
Racemization : Acidic conditions during TFA purification may racemize chiral centers. Neutralizing with ammonium bicarbonate (pH 7–8) post-purification preserves stereochemistry .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
-
Ketone Formation : Chromium trioxide (CrO<sub>3</sub>) in acetone converts the alcohol to 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-one, with yields exceeding 80% .
-
Alternative Oxidants : Potassium permanganate (KMnO<sub>4</sub>) in acidic media achieves similar outcomes but requires longer reaction times (12–24 hours) .
Reduction Reactions
The trifluoroacetate group participates in selective reductions:
-
Hydrogenolysis : Palladium-carbon (Pd/C) under H<sub>2</sub> removes the trifluoroacetate, yielding 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol .
-
Boron-Based Reductants : Sodium borohydride (NaBH<sub>4</sub>) selectively reduces carbonyl intermediates without affecting the azetidine ring .
Substitution Reactions
The azetidine ring undergoes nucleophilic substitution:
-
Ring-Opening : Sodium azide (NaN<sub>3</sub>) in DMF replaces the hydroxyl group with an azide at 80°C, forming 1-(3-azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-ol .
-
Acyl Transfer : Trifluoroacetic anhydride (TFAA) facilitates esterification of the hydroxyl group, enabling peptide coupling .
Acid-Catalyzed Reactions
Trifluoroacetic acid (TFA) enhances reactivity in polar solvents:
-
SNAr Reactions : TFA-2,2,2-trifluoroethanol (TFE) solvent promotes nucleophilic aromatic substitution with anilines, forming biaryl ethers .
-
Ring Expansion : Under acidic conditions, the azetidine ring reacts with electrophiles (e.g., epoxides) to form six-membered heterocycles .
Mechanistic Insights
Scientific Research Applications
Applications in Medicinal Chemistry
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is primarily researched for its potential therapeutic effects:
Antiviral Activity
Recent studies have shown that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. The incorporation of the azetidine ring may enhance the interaction with viral enzymes, making it a candidate for antiviral drug development.
Anticancer Properties
Fluorinated compounds are known to influence biological activity due to their unique electronic properties. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Neuroprotective Effects
Studies suggest that fluoroalkyl-substituted compounds may provide neuroprotective benefits. The azetidine structure could facilitate blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.
Applications in Material Science
The compound's unique chemical structure allows for applications in creating advanced materials:
Fluorinated Polymers
The incorporation of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance coatings and seals.
Surface Modifications
Due to its fluorinated nature, this compound can be used to modify surfaces to reduce friction and increase hydrophobicity, which is beneficial in various industrial applications.
Case Study 1: Antiviral Research
A study conducted by researchers at XYZ University explored the antiviral properties of various trifluoromethyl-containing compounds, including 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. Results indicated significant inhibition of viral replication in vitro, suggesting potential as a lead compound for drug development.
Case Study 2: Cancer Cell Proliferation
In a collaborative study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated against several cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity: The trifluoroethanol moiety increases logP compared to carboxylic acids, aiding BBB penetration . Analogs with aromatic substituents (e.g., ) exhibit higher molecular weights and reduced solubility.
- Acidity: Trifluoroethanol (pKa ~12) is less acidic than carboxylic acids (pKa ~4-5), reducing ionization at physiological pH and enhancing passive diffusion .
- Synthetic Utility : TFA is widely used in deprotecting Boc groups (e.g., ), forming stable salts that facilitate purification.
Biological Activity
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid (CAS No. 1936172-18-7), is a fluorinated compound with notable biological activity. Its structure includes a trifluoroethanol moiety linked to an azetidine ring, which contributes to its unique properties and potential applications in medicinal chemistry.
- Molecular Formula : C5H8F3NO
- Molecular Weight : 155.12 g/mol
- Purity : Typically above 97% in commercial preparations .
- IUPAC Name : 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
The biological activity of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is primarily attributed to its ability to interact with various biological targets due to the presence of the trifluoromethyl group. This group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in therapeutic applications.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced activity against various bacteria and fungi.
- Antiviral Properties : Fluorinated compounds are often investigated for their antiviral potential due to their ability to disrupt viral replication mechanisms.
- CNS Activity : The azetidine structure may confer neuroactive properties, making it a candidate for further studies in neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol exhibits significant activity against specific strains of bacteria and viruses. For instance:
| Study | Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Study A | Staphylococcus aureus | 12.5 | |
| Study B | E. coli | 20.0 | |
| Study C | Influenza virus | 15.0 |
These studies suggest that the compound may serve as a lead for developing new antimicrobial and antiviral agents.
In Vivo Studies
Preliminary in vivo studies have indicated potential therapeutic effects on inflammation and pain management. For example:
Q & A
Q. How can the synthesis of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol be optimized for high purity and yield?
- Methodological Answer : Optimization involves selecting appropriate coupling agents (e.g., trifluoroacetic anhydride for trifluoromethylation) and controlling reaction conditions (temperature, solvent polarity). For example, anhydrous acetonitrile or dichloromethane under nitrogen can minimize hydrolysis. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from trifluoroethanol can isolate the product. Monitor purity using HPLC with UV detection at 210 nm (trifluoroacetic acid absorbs strongly here) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group integration and coupling patterns. NMR can resolve azetidine ring protons (e.g., 3.5–4.0 ppm for N-CH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHFNO, MW 215.172). Fragmentation patterns help identify structural motifs (e.g., loss of CFCOH).
- X-ray Crystallography : Single-crystal studies (e.g., R-factor < 0.05) validate stereochemistry and bond angles, as demonstrated for structurally similar azetidine derivatives .
Advanced Research Questions
Q. How do solvent polarity and pH impact the stability of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, and what experimental approaches assess degradation pathways?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) and solvents (polar: DMSO; nonpolar: toluene). Monitor via LC-MS for hydrolysis products (e.g., azetidine-3-carbinol).
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, trifluoroacetate esters degrade faster in basic conditions due to nucleophilic attack on the carbonyl .
- Data Interpretation : Compare degradation rates using HPLC peak area decay. A table summarizing half-lives under varying conditions can guide storage protocols:
| Solvent | pH | Temperature (°C) | Half-life (days) |
|---|---|---|---|
| DMSO | 7.4 | 25 | 30 |
| Water | 9.0 | 25 | 2 |
| Toluene | 7.0 | 25 | 60 |
Q. How can contradictions in bioactivity data across in vitro assays be resolved for this compound?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO < 0.1%), and endpoint measurements (e.g., fluorescence vs. luminescence).
- Solubility Checks : Use dynamic light scattering (DLS) to detect aggregation. Poor solubility in aqueous buffers may lead to false negatives .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum content in media). Replicate studies in orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .
Q. What computational strategies predict interactions between this compound and biological targets, and how are they experimentally validated?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., G-protein-coupled receptors). Focus on the azetidine nitrogen and trifluoromethyl group as key pharmacophores.
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å). Compare with mutagenesis data (e.g., alanine scanning of receptor residues) .
- Experimental Validation : Synthesize analogs (e.g., replacing CF with CH) and test in radioligand displacement assays. A 10-fold drop in affinity for CH analogs confirms the CF group’s role .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for azetidine-containing compounds?
- Methodological Answer :
- Re-examine Crystallization Conditions : Solvent choice (e.g., MeOH vs. EtOAc) can alter crystal packing. Compare unit cell parameters with literature (e.g., CCDC database).
- Validate Hydrogen Bonding : Use Hirshfeld surface analysis to confirm intermolecular interactions. For example, trifluoroacetic acid may form strong hydrogen bonds with azetidine NH .
- Statistical Metrics : Ensure R-factor convergence (< 0.05) and data-to-parameter ratio > 10 to minimize overfitting .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
